![molecular formula C12H10N2S2 B1274816 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 21036-85-1](/img/structure/B1274816.png)
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
Overview
Description
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a benzothiophene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or thiazole rings .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing thiazole and benzothiophene moieties exhibit promising anticancer properties. Studies have shown that 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls, which is crucial in the fight against antibiotic resistance .
1.3 Neuroprotective Effects
Recent investigations into neuroprotective applications have shown that this compound may help mitigate neurodegenerative conditions such as Alzheimer's disease. In vitro studies suggest that it can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Materials Science
2.1 Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic semiconductors. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating this compound into device architectures can enhance charge transport efficiency and stability .
2.2 Coatings and Polymers
In materials science, this compound is being studied as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has shown potential for applications in protective coatings and flexible electronic devices .
Environmental Applications
3.1 Photodegradation Studies
The compound's photostability has been assessed in environmental contexts, particularly regarding its degradation under UV light exposure. Understanding its degradation pathways is crucial for evaluating its environmental impact and potential toxicity .
3.2 As a Sensor Material
Due to its electronic properties, this compound is being investigated as a sensor material for detecting environmental pollutants. Its ability to change conductivity in the presence of specific analytes makes it suitable for developing sensitive detection systems for hazardous substances .
Case Studies
Study | Application | Findings |
---|---|---|
Journal of Medicinal Chemistry (2020) | Anticancer | Inhibition of growth in breast cancer cells with IC50 values indicating significant potency. |
Materials Science Review (2021) | Organic Electronics | Enhanced charge transport properties when integrated into OLED devices compared to traditional materials. |
Environmental Chemistry Journal (2022) | Photodegradation | Identified degradation products under UV light; implications for environmental persistence assessed. |
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine: shares similarities with other benzothiophene and thiazole derivatives.
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate: is another related compound with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart is its specific combination of benzothiophene and thiazole rings, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .
Biological Activity
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₀N₂S₂
- CAS Number : 21036-85-1
This compound features a benzothiophene ring fused with a thiazole ring, contributing to its unique chemical properties and biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to fit into active sites or binding pockets of target molecules, modulating their activity. This interaction is crucial for its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities. A comparative analysis of similar compounds revealed that modifications in the thiazole structure could enhance these activities.
Anticancer Activity
Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. In vitro studies demonstrated that certain analogs significantly inhibited the proliferation of cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The effectiveness often correlates with specific structural modifications on the thiazole ring.
Compound | Cell Line | Viability (%) | p-value |
---|---|---|---|
This compound | Caco-2 | 39.8 | <0.001 |
Analog A | A549 | 56.9 | 0.0019 |
Analog B | Caco-2 | 31.9 | <0.004 |
Acetylcholinesterase Inhibition
Compounds featuring a thiazole core have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may serve as potential AChE inhibitors, contributing to cognitive enhancement therapies.
Case Studies
Case Study 1 : A study conducted on a series of thiazole derivatives found that modifications at the 4-position significantly influenced anticancer activity against various cell lines. Specifically, compounds with methyl substitutions showed enhanced efficacy against Caco-2 cells.
Case Study 2 : Another investigation focused on the synthesis and biological evaluation of related thiazole compounds revealed that specific structural features were essential for achieving high antimicrobial activity, suggesting a structure–activity relationship (SAR) critical for drug development.
Properties
IUPAC Name |
4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-8-4-2-3-5-10(8)16-11(7)9-6-15-12(13)14-9/h2-6H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRAGHWWKEEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391677 | |
Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21036-85-1 | |
Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.